

Technical Support Center: Optimizing PEAQX Tetrasodium Salt Experiments

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Compound of Interest

Compound Name: PEAQX tetrasodium salt

Cat. No.: B1191907

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Status: Online Operator: Senior Application Scientist (Neuropharmacology Division) Ticket Context: Addressing experimental variability, solubility issues, and selectivity concerns with PEAQX (NVP-AAM077).

Welcome to the Technical Support Center

You are likely here because your NMDA receptor data is inconsistent, or your "GluN2A-selective" block looks suspiciously like it involves GluN2B. You are not alone. **PEAQX tetrasodium salt** (often referred to interchangeably with its active isomer NVP-AAM077) is a powerful tool, but it is not a "magic bullet" reagent. It requires precise handling and, more importantly, a nuanced understanding of its concentration-dependent selectivity profile.

Below are the three most common "Support Tickets" we receive, resolved with deep-dive technical guidance.

Ticket #001: Reagent Stability & Solubility

User Issue: "I dissolved PEAQX directly in ACSF (Artificial Cerebrospinal Fluid), but I see fine particulates. My effective concentration seems lower than calculated."

Diagnosis: **PEAQX tetrasodium salt** is hygroscopic and sensitive to ionic strength during initial solubilization. Adding it directly to high-salt buffers (like ACSF or PBS) often causes "crashing out" or micro-precipitation, which is invisible to the naked eye but drastically alters the molarity.

Resolution Protocol: The "Water-First" Rule To ensure a consistent stock solution, you must dissociate the sodium salt fully before introducing physiological ions.

Standardized Solubilization Workflow

Follow this exact sequence to prevent phase separation.



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Figure 1: The "Water-First" solubilization workflow minimizes ionic shock precipitation.

Technical Notes:

- Solvent: Use HPLC-grade water or Milli-Q water for the initial dissolution (10–20 mg/mL is achievable).
- pH Check: The tetrasodium salt is alkaline. If your stock is highly concentrated (>50 mM), check the pH. However, upon dilution into ACSF (usually 1:1000 or more), the buffer capacity of the ACSF is sufficient to neutralize it.
- Storage: Store aliquots at -20°C. Do not freeze-thaw more than once. The molecule is stable but sensitive to moisture absorption (hygroscopic).

Ticket #002: Selectivity & The "Species Gap"

User Issue: "I am using 400 nM PEAQX to block GluN2A in rat hippocampal slices, but I am losing LTP components that should be GluN2B-dependent. Is the drug non-selective?"

Diagnosis: This is the most critical source of variability. Early literature (Auberson et al., 2002) characterized NVP-AAM077 (PEAQX) as having >100-fold selectivity for GluN2A over GluN2B.

[1] However, this data was based on human recombinant receptors.

Later studies (Frizelle et al., 2006; Berberich et al., 2005) revealed that in rodents (rats/mice), the selectivity window is much narrower—approximately 5- to 10-fold.[1] At 400 nM, you are significantly blocking GluN2B receptors.

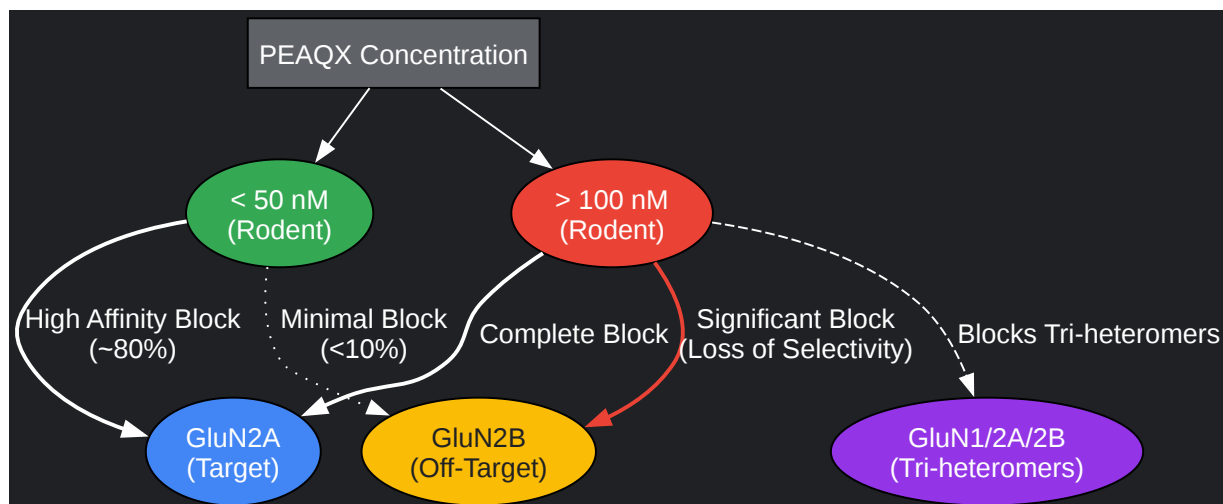
Resolution Protocol: The "Sweet Spot" Concentration You must titrate your concentration based on the species and the specific receptor population (di-heteromeric vs. tri-heteromeric).

Quantitative Selectivity Profile

Parameter	Human Receptors (Recombinant)	Rodent Receptors (Native/Recombinant)
GluN2A IC50	~8–10 nM	~10–15 nM
GluN2B IC50	~3 μ M (3000 nM)	~100–300 nM
Selectivity Fold	>100-fold	~10-fold (Critical Warning)
Safe Working Conc.	50–100 nM	50 nM (Strict Limit)

The 50 nM Rule: For rodent tissue, 50 nM is the consensus concentration to achieve significant GluN2A inhibition (~70-80%) while sparing the majority of GluN2B current. Exceeding 100 nM in rodent tissue renders the experiment "mixed-action."

Mechanism of Action & Selectivity Window



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Figure 2: The Selectivity Window. In rodents, concentrations >100 nM risk cross-inhibition of GluN2B and tri-heteromeric receptors.

Ticket #003: Experimental Validation (Self-Validating Systems)

User Issue: "How do I prove to reviewers that I actually isolated the GluN2A component?"

Diagnosis: Relying solely on PEAQX is risky due to the selectivity issues mentioned above. You need a "double-lock" validation system using a distinct pharmacological tool.

Resolution Protocol: The Zinc Control Zinc (Zn^{2+}) at low nanomolar concentrations is a high-affinity allosteric inhibitor of GluN2A, binding to the N-terminal domain. It is mechanistically distinct from PEAQX (which competes at the glutamate binding site).

Validation Workflow:

- Baseline: Record NMDA-EPSC.

- PEAQX Application: Apply 50 nM PEAQX. Observe reduction (e.g., ~40-50% reduction in mature hippocampus).
- Washout: Allow full recovery (can be slow).
- Cross-Check: Apply 10–50 nM Zn²⁺ (free concentration).
 - If the same component is blocked: You have confirmed GluN2A dominance.
 - If PEAQX blocked significantly more than Zn²⁺: You likely had non-specific GluN2B block or other off-target effects.

Note on Tri-heteromers: Be aware that GluN1/2A/2B tri-heteromers are the dominant population in the adult hippocampus. PEAQX (NVP-AAM077) inhibits these receptors, whereas pure GluN2B blockers (like Ifenprodil or Ro 25-6981) often only partially inhibit them. If PEAQX blocks a current that Ifenprodil does not, it may be a tri-heteromer, not necessarily a pure GluN2A receptor.

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